4-fluoro-N,N-dimethyl-3-nitrobenzene-1-sulfonamide
Overview
Description
The compound 4-fluoro-N,N-dimethyl-3-nitrobenzene-1-sulfonamide is a derivative of nitrobenzenesulfonamide, which is a class of compounds known for their various applications in pharmaceuticals and as intermediates in chemical synthesis. While the provided papers do not directly discuss 4-fluoro-N,N-dimethyl-3-nitrobenzene-1-sulfonamide, they provide insights into the structural and vibrational properties of related nitrobenzenesulfonamides, which can be extrapolated to understand the characteristics of the compound .
Synthesis Analysis
The synthesis of related compounds, such as 4-chloro-3-nitrobenzene sulfonamide derivatives, involves the reaction of sulfonyl chloride with amino acid esters and amines to yield a series of compounds with high yields . This suggests that a similar synthetic route could be employed for the synthesis of 4-fluoro-N,N-dimethyl-3-nitrobenzene-1-sulfonamide, substituting the appropriate fluoro and dimethylamine components in the reaction.
Molecular Structure Analysis
The molecular structure of nitrobenzenesulfonamides has been studied using experimental techniques like FT-IR and FT-Raman, as well as computational methods such as density functional theory (DFT) . These studies provide detailed information on the molecular conformation and vibrational analysis of the compounds, which are crucial for understanding the behavior and reactivity of 4-fluoro-N,N-dimethyl-3-nitrobenzene-1-sulfonamide. The effects of different substituents on the benzene ring can significantly influence the molecular properties.
Chemical Reactions Analysis
Although the specific chemical reactions of 4-fluoro-N,N-dimethyl-3-nitrobenzene-1-sulfonamide are not detailed in the provided papers, the general reactivity of nitrobenzenesulfonamide derivatives can be inferred. These compounds are likely to undergo typical aromatic substitution reactions, and the presence of the nitro group can make the sulfonamide more susceptible to nucleophilic attack .
Physical and Chemical Properties Analysis
The physical and chemical properties of nitrobenzenesulfonamides can be deduced from their structural and vibrational spectroscopic properties. The presence of different substituents such as nitro, chloro, or fluoro groups can alter properties like melting point, solubility, and reactivity. The vibrational spectroscopy data provide insights into the bond strengths and the stability of the compounds . The antimicrobial activity of these derivatives indicates potential biological applications and interactions .
Scientific Research Applications
Chemical Reactions and Derivatives
4-fluoro-N,N-dimethyl-3-nitrobenzene-1-sulfonamide and related compounds participate in various chemical reactions, leading to the formation of different derivatives. For instance, the reactions of 1-fluoro-2,4-dinitrobenzene with N,N-dialkylamines result in the formation of dinitrophenyl N,N-dialkylcarbamates and N,N-dialkyldinitroanilines, influenced by steric factors (Gale, Rosevear, & Wilshire, 1995).
Antimicrobial Activity
Some derivatives of 4-fluoro-N,N-dimethyl-3-nitrobenzene-1-sulfonamide exhibit antimicrobial properties. A study synthesizing sulfonamides and carbamates of 3-fluoro-4-morpholinoaniline, an intermediate of the antibiotic drug linezolid, found that these compounds showed good to potent antimicrobial activity against various bacteria and fungi (Janakiramudu et al., 2017).
Applications in PET Tracer Precursors
The compound has potential applications in medical imaging, particularly as a precursor in PET tracer synthesis. A sulfonamide derivative, N,N,N,6-tetramethyl-2-(4-nitrophenylsulfonamido)pyrimidin-4-ammonium chloride, was synthesized for use as a precursor in (18 F)fluoride chemistry, indicating its potential in positron emission tomography (PET) tracers (Gebhardt & Saluz, 2012).
Electrochemical Studies
Electrochemical behavior of derivatives, including N,N-dimethyl-p-nitrobenzenesulfonamide, has been studied. This research is important in understanding the redox properties of these compounds, which can have implications in various chemical applications (Asirvatham & Hawley, 1974).
Synthesis and Pharmacological Evaluation
Novel 3-[6'Fluoro-7'-substituted-(1',3')benzothiazol-2‘-yl]p-benzene sulphonamido-2-onitrobenzene (1,3) thiazolidin-4-one compounds, synthesized from derivatives of 4-fluoro-N,N-dimethyl-3-nitrobenzene-1-sulfonamide, were screened for antimicrobial activity, revealing a range of pharmacologically relevant properties (Jagtap et al., 2010).
Protein-Solubilizing Applications
The compound and its derivatives are also studied in the context of protein solubilization, offering potential applications in biochemical research and drug development (Sutton, Drewes, & Welz, 1972).
Safety and Hazards
properties
IUPAC Name |
4-fluoro-N,N-dimethyl-3-nitrobenzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FN2O4S/c1-10(2)16(14,15)6-3-4-7(9)8(5-6)11(12)13/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNBSDOVFCHSPJE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC(=C(C=C1)F)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FN2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10429162 | |
Record name | 4-fluoro-N,N-dimethyl-3-nitrobenzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10429162 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-fluoro-N,N-dimethyl-3-nitrobenzene-1-sulfonamide | |
CAS RN |
61324-91-2 | |
Record name | 4-Fluoro-N,N-dimethyl-3-nitrobenzenesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=61324-91-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-fluoro-N,N-dimethyl-3-nitrobenzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10429162 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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